A Technical Guide to 2,3-Diaminonaphthalene: Properties, Synthesis, and Applications in Research
A Technical Guide to 2,3-Diaminonaphthalene: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminonaphthalene (DAN) is a versatile aromatic amine that has garnered significant attention in various scientific fields, particularly in biomedical research and drug development. Its unique chemical structure allows it to serve as a highly sensitive and selective fluorescent probe for the detection of key biological molecules, most notably nitric oxide (NO) and selenium. This technical guide provides an in-depth overview of the core chemical and physical properties of 2,3-Diaminonaphthalene, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in biological signaling pathways.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical characteristics of 2,3-Diaminonaphthalene is fundamental for its effective application in research. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [1][3][4] |
| Appearance | Green-brown to brown crystalline powder | [1][5] |
| Melting Point | 197-203 °C | [1] |
| Boiling Point | 273.29 °C (estimate) | [1] |
| Solubility | Slightly soluble in water. Soluble in pyridine, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dilute hydrochloric acid, ethanol, ether, and hot methanol (B129727). | [1][3][6] |
| pKa | 5.36 ± 0.10 (Predicted) | [1] |
| UV/Vis Absorption (λmax) | 214 nm, 247 nm in DMF/DMSO; 245 nm in methanol | [3][7] |
| Fluorescence Emission | Weak intrinsic fluorescence. The reaction product with nitrite (B80452), 1H-naphthotriazole, has an emission maximum of ~415 nm. | [8][9] |
Experimental Protocols
Synthesis of 2,3-Diaminonaphthalene from 2,3-Dichloronaphthalene (B20057)
A common laboratory-scale synthesis of 2,3-Diaminonaphthalene involves the ammonolysis of 2,3-dichloronaphthalene. The following protocol is a general procedure for this synthesis.[10]
Materials:
-
2,3-Dichloronaphthalene
-
Anhydrous ethanol
-
Ammonium (B1175870) chloride
-
Concentrated aqueous ammonia (B1221849) solution
-
Dilute hydrochloric acid (catalytic amount)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 2 grams of 2,3-dichloronaphthalene in anhydrous ethanol.
-
Add 1.5 grams of ammonium chloride to the solution and dilute.
-
Add a catalytic amount of dilute hydrochloric acid and an excess of concentrated aqueous ammonia solution to the reaction mixture.
-
Reflux the reaction mixture on a water bath for 6 hours, or until the solution shows a persistent dark green color.
-
After the reaction is complete, cool the solution and then place it in a deep freezer overnight to facilitate crystallization.
-
Filter the resulting greenish crystals and dry them.
-
Recrystallize the crude product from methanol to obtain dark green crystals of 2,3-Diaminonaphthalene.
Fluorometric Detection of Nitrite using 2,3-Diaminonaphthalene
2,3-Diaminonaphthalene is a widely used reagent for the sensitive detection of nitrite (NO₂⁻), a stable oxidation product of nitric oxide. The assay is based on the reaction of DAN with nitrite in an acidic medium to form the highly fluorescent product 1H-naphthotriazole.[2][11]
Materials:
-
2,3-Diaminonaphthalene (DAN) solution (e.g., 0.31 mM in 0.62 M HCl)
-
Sodium nitrite (NaNO₂) standards (0-10 mM)
-
Sample solution containing unknown nitrite concentration
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.8 M)
-
Deionized water
Procedure:
-
Prepare a fresh DAN working solution by dissolving 50 µg of DAN in 1 ml of 0.62 M HCl.[2]
-
In a microplate or suitable reaction vessel, mix 10 µl of the DAN solution with 100 µl of the sodium nitrite standard or sample solution.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.[2]
-
Stop the reaction by adding 5 µl of 2.8 M NaOH solution to make the solution basic (pH 10 or higher), which enhances the fluorescence of the product.[2]
-
Dilute 100 µl of the final reaction mixture with 4 ml of water.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[2] A higher emission wavelength of 450 nm is often recommended to avoid background fluorescence and increase sensitivity.[2]
-
Prepare a standard curve by plotting the fluorescence intensity of the sodium nitrite standards against their concentrations.
-
Determine the nitrite concentration in the sample solution by interpolating its fluorescence intensity on the standard curve.
Signaling Pathways and Logical Relationships
The primary application of 2,3-Diaminonaphthalene in the context of signaling pathways is its use as an indirect detector of nitric oxide (NO). NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Due to its short half-life, direct measurement of NO is challenging. However, NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) in aqueous environments. The DAN assay quantifies nitrite levels, which serve as a stable and reliable indicator of NO production.[11][12][13]
The chemical reaction underlying this detection method is a key logical relationship.
References
- 1. 2,3-diaminonaphthalene | 771-97-1 [chemicalbook.com]
- 2. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2,3-Diaminonaphthalene | C10H10N2 | CID 69872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A12993.03 [thermofisher.com]
- 6. 2,3-Diaminonaphthalene 771-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. PhotochemCAD | 2,3-Diaminonaphthalene [photochemcad.com]
- 8. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. 2,3-diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
